molecular formula C18H35NOSSn B595530 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol CAS No. 1245816-17-4

2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol

Cat. No. B595530
M. Wt: 432.254
InChI Key: ZAODTINPWPONIT-UHFFFAOYSA-N
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Description

2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol is a chemical compound with the empirical formula C18H35NOSSn . It has a molecular weight of 432.25 . This compound is a heterocyclic building block . The compound is typically sold in solid form .


Molecular Structure Analysis

The SMILES string representation of this compound is CCCCSn(CCCC)c1cnc(s1)C(C)(C)O . This indicates that the compound contains a thiazole ring with a tributylstannyl group attached at the 5-position. The 2-position of the thiazole ring is connected to a propan-2-ol group .


Physical And Chemical Properties Analysis

The compound is typically sold in solid form . Its molecular weight is 432.25 . The InChI key for this compound is ZAODTINPWPONIT-UHFFFAOYSA-N .

Scientific Research Applications

Novel Thiazole Derivatives and Therapeutic Applications

Thiazole derivatives have been extensively researched for their potential in various therapeutic applications, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. The compound "2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol" falls within this category of chemicals due to its thiazole core. The reviews by Leoni et al. (2014) on novel thiazole derivatives highlight the significant potential of these compounds in pharmaceutical research, emphasizing the unpredictability of pharmacological activity resulting from structural modifications of prototype drug molecules (Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M., 2014).

Antibacterial Activity of Thiazole Derivatives

Research has shown that thiazole derivatives exhibit significant antibacterial activity against a range of bacteria and pathogens. Mohanty et al. (2021) reviewed the antibacterial properties of various thiazole derivatives, noting their importance in the pharmaceutical industry due to their diverse biological significance, including anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities (Mohanty, P., Behera, S., Behura, R., Shubhadarshinee, L., Mohapatra, P., Barick, A. K., & Jali, B. R., 2021).

Synthesis and Biological Applications of Thiazolidines

Thiazolidines and their derivatives have drawn interest due to their intriguing biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Sahiba et al. (2020) discussed the synthesis approaches and pharmacological activities of thiazolidine derivatives, highlighting their therapeutic and pharmaceutical utility (Sahiba, N., Sethiya, A., Soni, J., Agarwal, D. K., & Agarwal, S., 2020).

Tandem Catalysis in Heterocycle Synthesis

Tandem catalysis has been utilized for the synthesis of nitrogen-containing heterocycles, including thiazoles. Campos and Berteina‐Raboin (2020) reviewed tandem reactions leading to the formation of five-membered aromatic nitrogen heterocycles, demonstrating the method's utility in developing applications in medicinal chemistry (Campos, J. F., & Berteina‐Raboin, S., 2020).

Safety And Hazards

This compound is considered dangerous goods by IATA standards - UN 2788, Class 6.1, PG III . It has several hazard classifications including Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 .

properties

IUPAC Name

2-(5-tributylstannyl-1,3-thiazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NOS.3C4H9.Sn/c1-6(2,8)5-7-3-4-9-5;3*1-3-4-2;/h3,8H,1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAODTINPWPONIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NOSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676723
Record name 2-[5-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol

CAS RN

1245816-17-4
Record name 2-[5-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of thiazole (1.0 eq) in THF (0.2M) at −78° C. was added nBuLi (1.6M, 1.1 eq). After 1 h at −78° C., acetone (1.0 eq) was added and the mixture stirred 30 min at −78° C., 5 min −50° C. then cooled back to −78° C. to add a second equivalent of nBuLi (1.6M, 1.1 eq). After 1.5 h at −78° C., tri-n-butyltin chloride (1.2 eq) was added and the mixture stirred 12 h at −78° C. The reaction mixture was diluted with Et2O and a solution of NH4Cl. The organic extracts were washed with water, brine, dried over MgSO4, filtered and concentrated. Flash chromatography (Hexane:EtOAc, 90:10) afforded the title compound.
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